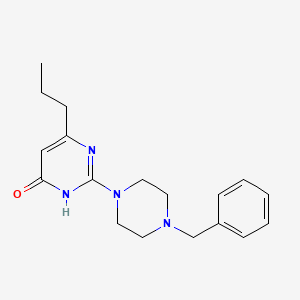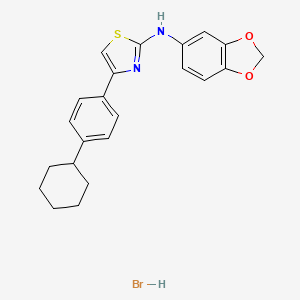
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone, also known as Prazosin, is a selective alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and post-traumatic stress disorder (PTSD). Prazosin is a member of the class of compounds known as quinazolines and is structurally similar to other alpha-1 blockers such as doxazosin and terazosin.
Mécanisme D'action
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone selectively blocks the alpha-1 adrenergic receptors, which are found in smooth muscle cells in blood vessels. By blocking these receptors, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone causes vasodilation and reduces blood pressure. The drug also has an effect on the sympathetic nervous system, which is responsible for the "fight or flight" response. In patients with PTSD, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may help to reduce symptoms such as nightmares and flashbacks by blocking the effects of adrenaline on the brain.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure and the sympathetic nervous system, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anti-inflammatory and antioxidant properties. The drug has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has a number of advantages for use in lab experiments. The drug is relatively easy to synthesize and is readily available. 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone is also selective for the alpha-1 adrenergic receptor, which makes it a useful tool for studying the effects of alpha-1 receptor activation. However, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has some limitations in lab experiments. The drug has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. In addition, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may have off-target effects on other receptors, which could complicate interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone. One area of interest is the drug's potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in inhibiting cancer cell growth and to identify potential targets for drug development. Another area of interest is the use of 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in the treatment of other conditions such as Raynaud's phenomenon and congestive heart failure. Finally, more research is needed to determine the long-term safety and efficacy of 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in the treatment of PTSD, as well as to identify potential biomarkers that could be used to predict response to treatment.
Méthodes De Synthèse
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-propylpyrimidin-4-one with benzylamine in the presence of sodium hydride to form the intermediate 2-(4-benzyl-1-piperazinyl)-6-propylpyrimidin-4-one. This intermediate is then reduced with hydrogen gas and palladium on carbon to give the final product, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone.
Applications De Recherche Scientifique
2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been extensively studied for its use in the treatment of hypertension and PTSD. In addition, 2-(4-benzyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have potential therapeutic applications in the treatment of other conditions such as benign prostatic hyperplasia, Raynaud's phenomenon, and congestive heart failure.
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-2-6-16-13-17(23)20-18(19-16)22-11-9-21(10-12-22)14-15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12,14H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFCKVAKRCAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-6-propylpyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide](/img/structure/B6086649.png)
![2-(2,5-dimethyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086657.png)
![2,2-dimethyl-6-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B6086672.png)
![5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086679.png)
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6086682.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1,4-dimethyl-2-piperazinyl)acetamide](/img/structure/B6086686.png)
![2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6086697.png)
![(2,4-dimethoxyphenyl){1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6086701.png)
![3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B6086707.png)
![2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione](/img/structure/B6086715.png)
![N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6086726.png)

![N-(3-methoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086742.png)
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6086757.png)